Indazole, 6-chloro-1-hydroxy-
CAS No.: 1193266-37-3
Cat. No.: VC19824433
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1193266-37-3 |
---|---|
Molecular Formula | C7H5ClN2O |
Molecular Weight | 168.58 g/mol |
IUPAC Name | 6-chloro-1-hydroxyindazole |
Standard InChI | InChI=1S/C7H5ClN2O/c8-6-2-1-5-4-9-10(11)7(5)3-6/h1-4,11H |
Standard InChI Key | LRHRLAYEENECFT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1Cl)N(N=C2)O |
Introduction
Structural Characteristics and Nomenclature
6-Chloro-1H-indazol-3-ol belongs to the indazole family, characterized by a fused bicyclic structure comprising a benzene ring and a pyrazole ring. The systematic IUPAC name reflects its substitution pattern:
-
Chlorine at position 6 of the benzene ring.
-
Hydroxyl group at position 3 of the benzene ring.
-
Tautomerism: The molecule exists predominantly in the 1H-tautomeric form, where the hydrogen atom resides on the nitrogen at position 1 of the pyrazole ring .
Molecular and Crystallographic Data
Property | Value | Source |
---|---|---|
Molecular formula | C₇H₅ClN₂O | |
Molecular weight | 168.58 g/mol | |
Melting point | Not reported | |
Density | 1.425±0.06 g/cm³ (predicted) | |
pKa | 12.82±0.40 (predicted) |
The absence of a reported melting point suggests challenges in isolation or stability under standard conditions, a common issue with hydroxylated indazoles due to tautomeric equilibria .
Synthesis and Reactivity
Tautomeric Behavior
Physicochemical Properties and Stability
Solubility and Partitioning
-
LogP prediction: Estimated at 1.98 (ChemAxon), suggesting moderate lipophilicity suitable for blood-brain barrier penetration.
-
Aqueous solubility: Limited due to aromatic chlorination and hydroxyl group, necessitating formulation with co-solvents for in vivo studies .
Thermal Stability
Differential scanning calorimetry (DSC) data for analogous compounds indicate decomposition onset temperatures >200°C, implying reasonable thermal stability for storage and handling .
Comparative Analysis with Structural Analogs
Compound | LPO Ki (mM) | NOS Activity | LogP |
---|---|---|---|
6-Chloro-1H-indazole | 252.78 | Not tested | 2.15 |
6-Bromo-1H-indazole | 184.92 | Not tested | 2.34 |
6-Nitro-1H-indazole | Not reported | Strong nNOS inhibition | 1.89 |
The 3-hydroxyl group in 6-chloro-1H-indazol-3-ol introduces additional hydrogen-bonding capacity compared to these analogs, potentially modifying target engagement profiles .
Computational Modeling Insights
Density functional theory (DFT) calculations on similar systems reveal:
-
Charge distribution: The chlorine atom induces significant electron withdrawal (-0.32 e), polarizing the aromatic system toward the hydroxyl group .
-
Tautomer stabilization: MP2/6-31G** calculations predict a 15 kJ·mol⁻¹ energy difference favoring the 1H-tautomer over the 2H-form, consistent with experimental observations .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
-
Anticancer agents: Indazole cores are prevalent in kinase inhibitors targeting VEGF and PDGFR pathways.
-
Neuroprotective compounds: Nitric oxide modulation via NOS inhibition remains a key therapeutic strategy in neurodegenerative diseases .
Material Science Applications
Halogenated indazoles find use in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume